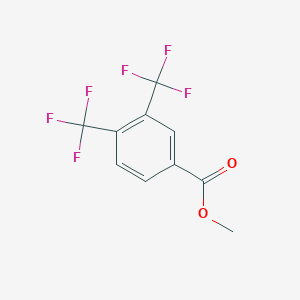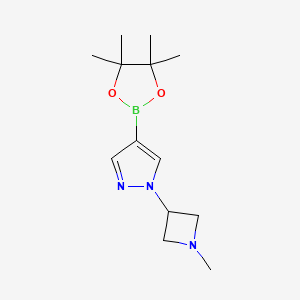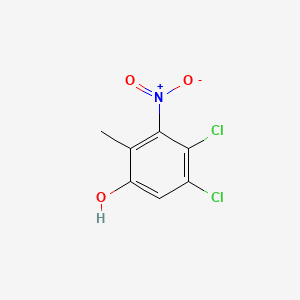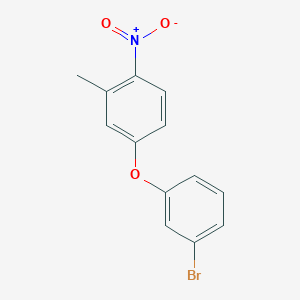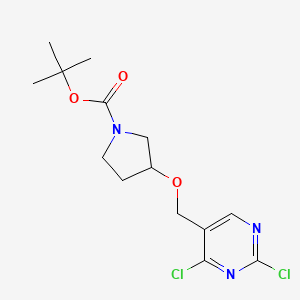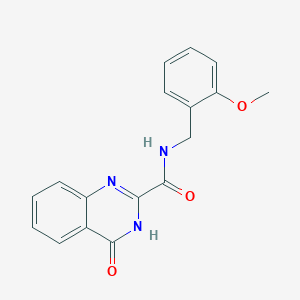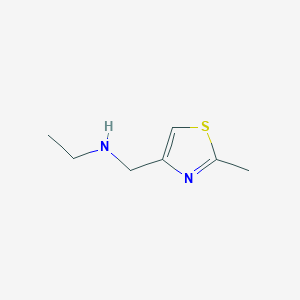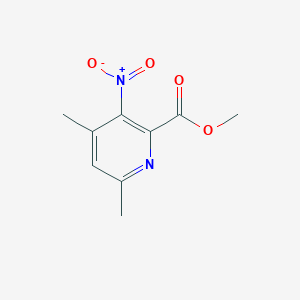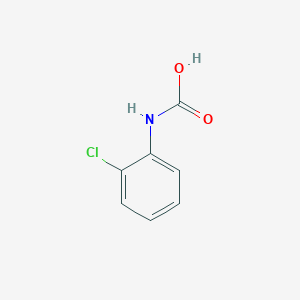
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is a complex organic compound with a morpholine ring structure. This compound is characterized by the presence of a p-chlorophenyl group, two methoxy groups, and a p-tolyl group attached to the morpholine ring through an ethyl linker. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable halogenated precursor, such as 4-chlorobenzyl chloride, in the presence of a base like sodium hydroxide. This reaction forms the intermediate compound, which is then further reacted with 2,6-dimethoxy-p-tolyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- exerts its effects involves interaction with specific molecular targets. The p-chlorophenyl group and methoxy groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Morpholine, 4-[(4-chlorophenyl)sulfonyl]-
- Thiazole derivatives
- Tertiary phosphines
Uniqueness
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
This detailed article provides a comprehensive overview of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
32650-72-9 |
|---|---|
Fórmula molecular |
C21H26ClNO4 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
4-[2-[4-[(4-chlorophenyl)methyl]-2,6-dimethoxyphenoxy]ethyl]morpholine |
InChI |
InChI=1S/C21H26ClNO4/c1-24-19-14-17(13-16-3-5-18(22)6-4-16)15-20(25-2)21(19)27-12-9-23-7-10-26-11-8-23/h3-6,14-15H,7-13H2,1-2H3 |
Clave InChI |
SYSWKYHOTLNNFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


